molecular formula C25H27NO7S B556067 (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate CAS No. 4079-64-5

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

Cat. No. B556067
CAS RN: 4079-64-5
M. Wt: 485.6 g/mol
InChI Key: HLMUYZYLPUHSNV-PKLMIRHRSA-N
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Description

Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a complex organic compound. It likely contains two benzyl groups attached to a 2-aminosuccinate core, and a 4-methylbenzenesulfonate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions1.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-aminosuccinate derivative with a dibenzyl halide, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride1.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and 4-methylbenzenesulfonate groups suggests that this compound could have interesting structural properties1.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The amino group could participate in acid-base reactions, the ester groups in hydrolysis and condensation reactions, and the sulfonate group in nucleophilic substitution reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure1.


Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including compounds similar to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, have shown promising applications in synthetic chemistry. These groups are used to protect reactive sites in molecules during chemical reactions. Their ability to be removed by light exposure allows for precise control over the reaction process, enabling the synthesis of complex molecules with high specificity. Such technology has significant implications for drug development and material science, suggesting that (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate could have applications in these areas (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are critical for environmental applications, particularly in water treatment. Research on compounds structurally related to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, such as those involving sulfonate groups, has demonstrated their effectiveness in degrading persistent organic pollutants in water. The ability of these compounds to generate reactive species under certain conditions can lead to the breakdown of contaminants, highlighting their potential utility in enhancing water purification methods (Qutob et al., 2022).

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives, closely related to the functional groups present in (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, have a vast array of applications in medicinal chemistry. These compounds have been explored for their antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. Research into sulfonamide derivatives has led to the development of new pharmaceuticals, suggesting that (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate could potentially be explored for similar therapeutic applications (He et al., 2016).

Antioxidant Activity Analysis

The study of antioxidants is crucial in various fields, including food science and pharmacology. Techniques used to analyze antioxidant activity can potentially be applied to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate if it exhibits antioxidative properties. Such analyses can provide insights into the compound's ability to scavenge free radicals, suggesting its potential applications in developing antioxidants for medical or dietary purposes (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard1.


Future Directions

The future directions for research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, and exploring its use in various industries1.


Please note that this is a general analysis based on the structure and functional groups present in similar compounds. The actual properties and behaviors of “®-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate” may vary.


properties

IUPAC Name

dibenzyl (2R)-2-aminobutanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMUYZYLPUHSNV-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648985
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

CAS RN

4079-64-5
Record name D-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4079-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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